Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-
Description
The compound Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- is a pyrimidine derivative featuring a hexahydro-2,4,6-trioxo-pyrimidinyl core substituted with an acetamide group. Pyrimidine derivatives are critical in drug discovery due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Notably, the hexahydro-2,4,6-trioxo-pyrimidinyl moiety is a recurring motif in coordination chemistry and analytical applications. For instance, ammonium purpurate (Murexide), which shares a similar pyrimidinetrione backbone, is a chelating agent used in metal ion detection (e.g., Ca²⁺, Co²⁺) . This highlights the versatility of the trioxo-pyrimidine scaffold in both medicinal and industrial contexts.
Properties
CAS No. |
10082-57-2 |
|---|---|
Molecular Formula |
C6H7N3O4 |
Molecular Weight |
185.14 g/mol |
IUPAC Name |
N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide |
InChI |
InChI=1S/C6H7N3O4/c1-2(10)7-3-4(11)8-6(13)9-5(3)12/h3H,1H3,(H,7,10)(H2,8,9,11,12,13) |
InChI Key |
SSLSOYGVRPQMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazinone-Based Acetamides
Pyridazin-3(2H)-one derivatives bearing acetamide substituents have been studied as agonists for formyl peptide receptors (FPR1/FPR2), which regulate neutrophil chemotaxis and inflammation. Examples include:
Key Differences :
- The pyridazinone core replaces the trioxo-pyrimidine structure, altering receptor specificity.
- These compounds exhibit direct pharmacological activity (e.g., chemotaxis modulation), whereas the target compound’s bioactivity remains uncharacterized.
Pyrimidine Derivatives with Acetamide Substituents
- N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate: A structurally characterized pyrimidine derivative with hydrogen-bonded networks in its crystal lattice.
- N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide : A pyridine-acetamide hybrid with modified electronic properties due to the ethynyl group .
Key Differences :
Benzothiazole and Complex Acetamides
Patented benzothiazole-acetamide hybrids, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , demonstrate structural diversity in acetamide-based drug design. These compounds often target enzymes or receptors but lack detailed mechanistic data in the provided evidence .
Key Differences :
- Benzothiazole rings confer distinct electronic and steric profiles compared to pyrimidine scaffolds.
- Fluorine substitutions (e.g., trifluoromethyl) enhance metabolic stability, a feature absent in the target compound.
Murexide (Ammonium Purpurate)
It is a metallochromic indicator with applications in calcium and transition metal detection .
Key Differences :
- Murexide’s imino linkage and ammonium salt structure contrast with the acetamide substitution in the target compound.
- Functional applications (analytical chemistry vs.
Data Table: Structural and Functional Comparison
Biological Activity
Acetamide, N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)- (CAS No. 10082-57-2) is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : CHNO
- Molecular Weight : 185.137 g/mol
- IUPAC Name : N-(2,4,6-trioxo-1,3-diazinan-5-yl)acetamide
Pharmacological Profile
Research has indicated that derivatives of acetamide exhibit a range of biological activities including:
- Antimicrobial Activity :
- Antioxidant Activity :
- Anti-inflammatory Effects :
- CNS Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Antioxidant Mechanism :
- CNS Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
